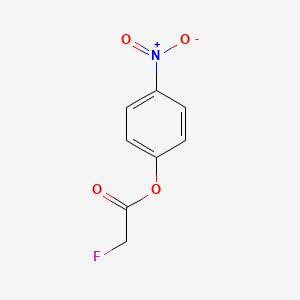![molecular formula C3H5O3P B14744551 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane CAS No. 279-53-8](/img/structure/B14744551.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is a bicyclic organophosphorus compound with the molecular formula C₃H₅O₃P and a molecular weight of 120.0438 g/mol . This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane typically involves the reaction of pentaerythritol with phosphorus oxychloride in an anhydrous solvent such as dioxane . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphates and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and enzyme inhibition. The phosphorus atom in the compound plays a crucial role in these interactions, acting as a coordination site for metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with an additional carbon atom, resulting in a different molecular formula (C₄H₇O₃P) and molecular weight (134.0703 g/mol).
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane: This compound contains a boron atom instead of phosphorus, leading to different chemical properties and reactivity.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is unique due to its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in various applications, particularly in the formation of metal complexes and as a precursor for specialized chemicals.
Eigenschaften
CAS-Nummer |
279-53-8 |
|---|---|
Molekularformel |
C3H5O3P |
Molekulargewicht |
120.04 g/mol |
IUPAC-Name |
2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C3H5O3P/c1-3-2-5-7(4-1)6-3/h3H,1-2H2 |
InChI-Schlüssel |
XWBYCZXDNPEKPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COP(O1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
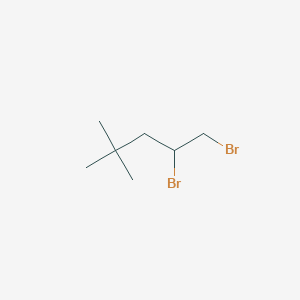
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)



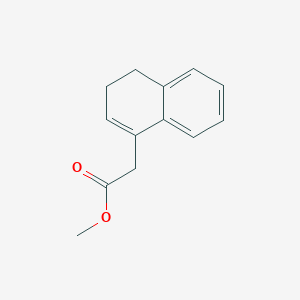
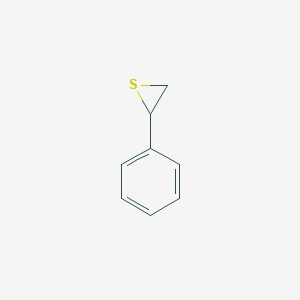
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
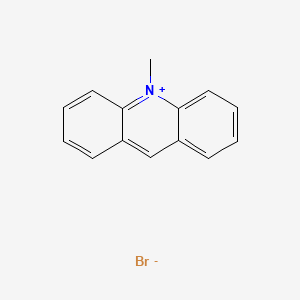

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
